molecular formula C14H14F3N3O3S B6950932 N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

Cat. No.: B6950932
M. Wt: 361.34 g/mol
InChI Key: JWQWSEXVZNBVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is a complex synthetic organic compound with significant applications across various scientific fields. This compound is particularly intriguing due to its unique structure, comprising multiple heterocyclic rings and functional groups that contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c1-2-8(13-19-10(6-24-13)14(15,16)17)18-12(21)11-7-5-22-4-3-9(7)23-20-11/h6,8H,2-5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQWSEXVZNBVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CS1)C(F)(F)F)NC(=O)C2=NOC3=C2COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide typically involves multi-step organic synthesis starting from readily available precursors. Key steps might include:

  • Synthesis of the thiazole ring through the reaction of a 2-aminothiazole with trifluoroacetic acid.

  • Formation of the pyrano[3,4-d][1,2]oxazole core via cyclization reactions.

  • Coupling of the thiazole and pyrano[3,4-d][1,2]oxazole intermediates through a suitable linker (propyl group) under controlled conditions.

Industrial Production Methods: : For large-scale production, optimizations are typically made to enhance yield and purity. This includes employing high-throughput synthesis techniques, leveraging catalytic processes for key transformations, and using automated systems for precise control over reaction parameters.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially involving the thiazole ring, producing sulfoxides or sulfones under suitable oxidizing conditions.

  • Reduction: : Reduction reactions can convert certain functional groups (such as carbonyl groups) into corresponding alcohols or amines.

  • Substitution: : The trifluoromethyl group and other electrophilic centers in the compound can participate in various substitution reactions, introducing new functional groups or altering existing ones.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : DMSO, THF, and acetonitrile are commonly used in these reactions to dissolve reactants and control reaction rates.

Major Products: : The primary products of these reactions depend on the conditions and reagents used, but typically include derivatives with modified thiazole or pyrano[3,4-d][1,2]oxazole rings.

Scientific Research Applications

  • Chemistry: : Used as a building block in synthetic chemistry to develop novel compounds with tailored properties.

  • Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for potential therapeutic uses, particularly in drug development for conditions where its unique structure may interact with specific biological targets.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals due to its reactive functional groups and structural complexity.

Mechanism of Action

Mechanism: : The biological activity of N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is often linked to its ability to interact with key molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure and functional groups.

Molecular Targets and Pathways

  • Enzymes: : The compound may inhibit or activate specific enzymes, altering metabolic or signaling pathways.

  • Receptors: : It might bind to certain receptors, modulating cellular responses and biological processes.

Comparison with Similar Compounds

When compared to other compounds with similar functionalities or structural motifs, such as those containing thiazole or pyrano[3,4-d][1,2]oxazole rings, N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide stands out due to its unique trifluoromethyl group, which can significantly influence its physicochemical properties and biological activity.

Similar Compounds

  • Thiazole-containing compounds: : Thiamine (Vitamin B1), Rhodanine derivatives.

  • Pyrano[3,4-d][1,2]oxazole derivatives: : Certain synthetic intermediates used in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.